molecular formula C16H10N2O4S B13883444 2,5-Bis(4-nitrophenyl)thiophene

2,5-Bis(4-nitrophenyl)thiophene

Cat. No.: B13883444
M. Wt: 326.3 g/mol
InChI Key: FBNOZEYGTWFASC-UHFFFAOYSA-N
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Description

2,5-Bis(4-nitrophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-nitrophenyl)thiophene typically involves the condensation of 4-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and N-phenylpicolinamide as a ligand, with copper as a co-catalyst in tetrahydrofuran at room temperature under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-nitrophenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is 2,5-Bis(4-aminophenyl)thiophene.

    Substitution: Products depend on the nucleophile used, such as 2,5-Bis(4-aminophenyl)thiophene when using an amine.

Scientific Research Applications

2,5-Bis(4-nitrophenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-nitrophenyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-nitrophenyl)thiophene is unique due to the presence of nitro groups, which enhance its reactivity and potential applications in various fields. The combination of the thiophene ring and nitro-substituted phenyl groups provides a versatile scaffold for further functionalization and development of new compounds.

Properties

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)thiophene

InChI

InChI=1S/C16H10N2O4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H

InChI Key

FBNOZEYGTWFASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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